Methyl 3-(aminomethyl)-4-chlorobenzoate
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Overview
Description
Methyl 3-(aminomethyl)-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-4-chlorobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl 4-chlorobenzoate to introduce a nitro group. This is followed by the reduction of the nitro group to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are often used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxylated derivatives.
Scientific Research Applications
Methyl 3-(aminomethyl)-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The aminomethyl group can form hydrogen bonds with amino acid residues in the enzyme, while the chlorine atom and ester group contribute to the overall binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)-4-fluorobenzoate
- Methyl 3-(aminomethyl)-4-bromobenzoate
- Methyl 3-(aminomethyl)-4-iodobenzoate
Uniqueness
Methyl 3-(aminomethyl)-4-chlorobenzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its fluorinated, brominated, or iodinated analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct compound for specific applications .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4-chlorobenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
WUAWQDBTCOPWSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)CN |
Origin of Product |
United States |
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